molecular formula C16H16BrNO3 B11484079 4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide

4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide

Cat. No.: B11484079
M. Wt: 350.21 g/mol
InChI Key: FXIRDYCANMFSRC-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16BrNO3 and a molecular weight of 350.20714 . This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.

Comparison with Similar Compounds

4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C16H16BrNO3/c1-20-14-3-2-4-15(11-14)21-10-9-18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

FXIRDYCANMFSRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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